![molecular formula C16H20N2O B555432 L-Isoleucine beta-naphthylamide CAS No. 732-84-3](/img/structure/B555432.png)
L-Isoleucine beta-naphthylamide
Overview
Description
Molecular Structure Analysis
The molecular formula of L-Isoleucine beta-naphthylamide is C16H20N2O, and its molecular weight is 256.34 g/mol . The structure includes an isoleucine moiety linked to a naphthylamide group .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It has a storage temperature of 2-8°C .Scientific Research Applications
Enzyme Activity and Specificity Studies
- L-Isoleucine beta-naphthylamide has been used to study enzyme activities, particularly focusing on leucine aminopeptidase. This enzyme's activity in serum and various tissues has been investigated using substrates like this compound. Such studies have helped in understanding enzyme kinetics and specificity (Green, Tsou, Bressler, & Seligman, 1955).
Biochemical Analysis of Tissues
- The compound has been instrumental in biochemical analyses of different human tissues. For instance, the differentiation of enzyme activities in human liver, kidney, pancreas, and small intestine has been studied using this compound. This provides insights into tissue-specific biochemical processes (Panveliwalla & Moss, 1966).
Investigation of Urinary Enzymes
- Research has also been conducted to understand the activity of urinary peptidases in various diseases using this compound. This helps in identifying and understanding the role of enzymes in renal diseases and other conditions (Ono, Etŏ, & Arakawa, 1968).
Peptide Synthesis Research
- The use of this compound extends to the study of peptide synthesis. It aids in understanding the reactions and by-products formed during peptide synthesis, which is crucial for developing efficient synthesis methods (Bodanszky & Tolle, 2009).
Histochemical Applications
- In histochemistry, this compound has been used for the demonstration of aminopeptidase in tissue sections. This application is significant for understanding tissue composition and function (Burstone & Folk, 1956).
Serum Enzyme Analysis
- Studies using this compound have also explored serum enzymes. This research is vital for clinical diagnostics and understanding the enzymatic profiles associated with various diseases (Banks, Pineda, Goldbarg, & Rutenburg, 1960).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19)/t11-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZPKIGJZWWHJT-NHYWBVRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350904 | |
Record name | N-Naphthalen-2-yl-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
732-84-3 | |
Record name | N-Naphthalen-2-yl-L-isoleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Isoleucine β-naphthylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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